molecular formula C10H9Cl2NO2S B3039398 (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid CAS No. 103261-10-5

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Cat. No. B3039398
CAS RN: 103261-10-5
M. Wt: 278.15
InChI Key: JFVLZAPPBGHGBP-IENPIDJESA-N
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Description

Physical And Chemical Properties Analysis

Some physical and chemical properties such as boiling point, melting point, and density might be available , but the specific values are not provided in the source.

Scientific Research Applications

1. Molecular Structure Analysis

The molecular structure of (R)-thiazolidine-4-carboxylic acid, a closely related compound, has been analyzed in detail, with a focus on refining the population of electrons within the molecule. This research provides foundational knowledge for understanding the behavior and properties of similar compounds like (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid (Kamo et al., 1979).

2. Synthetic Applications

In a study exploring solid-phase synthesis, 2-substituted thiazolidine-4-carboxylic acids, which include derivatives of (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, were synthesized. This research contributes to the broader field of synthetic chemistry and the development of novel compounds (Patek, Drake, & Lebl, 1995).

3. Geriatric Medicine Potential

A study discussed thiazolidine-4-carboxylic acid’s potential in geriatric medicine. Its effects on age-related biochemical variables in blood and tissues, along with its anti-toxic effects, particularly on the liver, suggest potential applications for related compounds in aging and liver health (Weber, Fleming, & Miquel, 1982).

4. Antihypertensive Effects

A compound synthesized from thiazolidine-4-carboxylic acid demonstrated significant antihypertensive effects in a study, suggesting potential cardiovascular applications for related thiazolidine derivatives (Li Zeng-chun, 2007).

5. Anticancer Activity

Metallophthalocyanines synthesized using thiazolidine derivatives, including a compound related to (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, were studied for their anticancer activity. This research indicates potential therapeutic applications in cancer treatment (Bilgiçli et al., 2021).

6. Supramolecular Aggregation Behavior

Research on thiazolidine-4-carboxylic acid derivatives, which includes compounds related to (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, explored their supramolecular aggregation behavior. This has implications for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

properties

IUPAC Name

(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLZAPPBGHGBP-IENPIDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 3
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 4
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 5
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

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